N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-fluorophenylacetic acid, which is then converted into 4-fluorophenylacetyl chloride using thionyl chloride. This intermediate is then reacted with 1-methyl-2-phenylpyrrolidine-3-carboxylic acid to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group into an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
- 2-phenylthiazol-4-ethylamides
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of a fluorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21FN2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O2/c1-23-18(24)13-17(19(23)15-5-3-2-4-6-15)20(25)22-12-11-14-7-9-16(21)10-8-14/h2-10,17,19H,11-13H2,1H3,(H,22,25) |
InChI Key |
IBBBVKQRIAERHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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